molecular formula C16H20N4O3S B6563366 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide CAS No. 921502-98-9

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B6563366
CAS No.: 921502-98-9
M. Wt: 348.4 g/mol
InChI Key: VCNZLJNCLDAECF-UHFFFAOYSA-N
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Description

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a compound of interest in scientific research due to its unique structural properties. The presence of an imidazole ring combined with a sulfanyl group attached to an acetamide moiety gives it potential for a variety of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic synthesis. One common method includes:

  • Starting with the formation of the 1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazole intermediate.

  • This intermediate undergoes nucleophilic substitution with 2-chloro-N-(3,5-dimethylphenyl)acetamide in the presence of a base such as sodium hydride.

Industrial Production Methods: On an industrial scale, the synthesis would be optimized for large-scale reactions, including:

  • Use of continuous flow reactors to enhance reaction efficiency.

  • Employment of automated synthesizers to control reaction conditions precisely.

  • Incorporation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.

  • Reduction: Reduction reactions can target the carbamoylmethyl group, potentially converting it to an amine.

  • Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Conditions involving bases like sodium hydroxide or catalysts like palladium on carbon.

Major Products

  • Oxidation: Formation of imidazolecarboxaldehyde or imidazolecarboxylic acid.

  • Reduction: Formation of amine derivatives.

  • Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

This compound finds its applications in multiple domains:

  • Chemistry: As a versatile intermediate for the synthesis of other complex molecules.

  • Biology: Potential use in enzyme inhibition studies due to its imidazole moiety.

  • Medicine: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.

  • Industry: Used in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways: The compound may interact with enzymes that have active sites compatible with the imidazole ring, affecting their activity. It can inhibit enzymes by mimicking the natural substrate or binding to the enzyme's active site, disrupting its normal function.

Comparison with Similar Compounds

Uniqueness and Similar Compounds: Compared to compounds like 2-{[1-(carbamoylmethyl)-5-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide :

  • 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide: has a hydroxymethyl group, providing additional reactive sites.

  • Other similar compounds: : Various substituted imidazole derivatives and acetamides that differ in functional groups attached to the imidazole ring or acetamide moiety.

Each of these compounds has distinct properties based on their specific substituents, which can significantly influence their reactivity and applications.

Properties

IUPAC Name

2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10-3-11(2)5-12(4-10)19-15(23)9-24-16-18-6-13(8-21)20(16)7-14(17)22/h3-6,21H,7-9H2,1-2H3,(H2,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNZLJNCLDAECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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